molecular formula C12H15N3O2 B2502703 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 1421469-06-8

1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B2502703
CAS No.: 1421469-06-8
M. Wt: 233.271
InChI Key: OWTRFJAQFRKNHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide” is complex, contributing to its unique properties and potential applications.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Biological Effects of Related Compounds

Studies have explored the biological effects of various acetamide and formamide derivatives, which are structurally related to the query compound. These chemicals continue to have significant commercial importance, and research has considerably expanded our understanding of their biological implications. For example, Kennedy (2001) reviewed the toxicology and biological consequences of exposure to acetamide and its derivatives, highlighting their varied biological responses and commercial uses (Kennedy, 2001).

Chemical Inhibition in Therapeutic Research

In the search for new therapeutic agents, the inhibition of specific biochemical pathways is a common strategy. For instance, Lorke and Petroianu (2018) discussed the prophylactic efficacy of known AChE inhibitors, exploring their potential in protecting against exposure to organophosphates. This kind of research demonstrates how chemical inhibitors can serve as valuable tools in both understanding biological mechanisms and developing new treatments (Lorke & Petroianu, 2018).

Metabolic and Pharmacological Research

Investigating the metabolic pathways and pharmacological effects of compounds provides insights into their potential applications. Research into the effects of 5-Aza-2′-deoxycytidine on gene expression offers an example of how compounds can influence biological processes at the genetic level, impacting gene regulation and expression in various contexts, including therapeutic applications (Seelan et al., 2018).

Applications in Synthesis of N-Heterocycles

Compounds like "1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide" may be involved in the synthesis of N-heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. Philip et al. (2020) reviewed the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, highlighting the methodology's utility in accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip et al., 2020).

Mechanism of Action

While the specific mechanism of action for “1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide” is not explicitly mentioned in the search results, it’s worth noting that the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-4-3-5-11(13-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTRFJAQFRKNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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